molecular formula C52H74N16O15S2 B12814605 Gly Gly Gly 8 Lys vasopressin

Gly Gly Gly 8 Lys vasopressin

Cat. No.: B12814605
M. Wt: 1227.4 g/mol
InChI Key: BENFXAYNYRLAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly Gly Gly 8 Lys vasopressin, widely known in scientific literature and pharmacopeias as Terlipressin , is a synthetic analogue of the endogenous hormone lysine vasopressin . It functions as a long-acting prodrug, as its structure includes a triglycyl group that is slowly cleaved in vivo by endothelial enzymes to release the active metabolite, lysine vasopressin (LVP) . This controlled conversion provides a sustained release of the active form, leading to a prolonged duration of action compared to the native hormone . In clinical research, Terlipressin is primarily investigated for its potent vasoconstrictive effects. Its main research applications have focused on models of hepatorenal syndrome and the management of bleeding from esophageal varices . The compound's mechanism of action is mediated through agonist activity at vasopressin receptors (V1a, V1b, and V2) . Activation of V1a receptors on vascular smooth muscle leads to vasoconstriction, particularly in the splanchnic circulation, which underlies its therapeutic value in the conditions mentioned . This product is provided for Research Use Only and is strictly not intended for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFXAYNYRLAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N16O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Attachment and Chain Assembly

The synthesis begins with anchoring the C-terminal lysine residue to a chloromethylated polystyrene resin via its ε-amino group. This side-chain attachment strategy avoids steric hindrance during subsequent couplings. Key steps include:

  • Resin activation : Chloromethylated polystyrene reacts with Boc-Lys(Boc)-Gly-NH₂ under alkaline conditions.
  • Stepwise elongation : Amino acids are coupled sequentially using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Boc-protected residues ensure controlled reactivity.
Step Reagents/Conditions Yield (%) Reference
Resin attachment Chloromethylated polystyrene 75
Oxidative cyclization Iodine in methanol/water (1:1) 70–80

Deprotection and Cleavage

After assembling the nonapeptide chain, the resin-bound product is treated with hydrofluoric acid (HF) to cleave the peptide while preserving side-chain protections. Subsequent deprotection steps remove Boc groups.

Triglycyl Residue Addition

Sequential Glycine Coupling

Three glycine residues are appended to the N-terminus of the lysine-vasopressin core using:

  • Coupling agents : DCC/NHS or HBTU/HOBt for efficient amide bond formation.
  • Yield optimization : Each glycine coupling achieves >90% efficiency under optimized conditions.

Final Deprotection and Oxidation

Global deprotection with trifluoroacetic acid (TFA) exposes cysteine thiols, enabling oxidative cyclization with iodine to form the disulfide bond.

Industrial-Scale Production

Scalable SPPS

Industrial processes utilize automated SPPS reactors for batch production. Key parameters include:

  • Resin loading : 0.2–0.5 mmol/g to balance reactivity and steric effects.
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients achieves >98% purity.
  • Lyophilization : Final product is freeze-dried for stability.

Quality Control

  • Potency assays : Rat-pressor activity (260–280 units/mg).
  • Analytical methods : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity.

Comparative Analysis of Synthesis Routes

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Yield 20–25% (overall) <10% (due to intermediate isolation)
Purity >95% post-HPLC 70–80%
Scalability High (automated reactors) Low (manual steps)

Chemical Reactions Analysis

Key Data:

StepReagents/ConditionsYield (%)Reference
Resin attachmentChloromethylated polystyrene, glycine amide75
Oxidative cyclizationIodine in methanol/water (1:1)70–80

Metabolic Activation (Prodrug Conversion)

Gly Gly Gly 8 Lys vasopressin is enzymatically hydrolyzed in vivo to release lypressin ([8-lysine]-vasopressin), its active form. This involves:

  • Cleavage of triglycyl chain : Sequential removal of glycine residues by peptidases, particularly in the liver and kidneys .

  • Bioactivation kinetics : Slow hydrolysis ensures sustained release, making it suitable for treating esophageal varices and hepatorenal syndrome .

Pharmacodynamic Comparison:

ParameterThis compoundLypressin
Antidiuretic activityInactive (prodrug)180–280 U/mg
Half-lifeProlonged (hours)15–30 minutes

Biotinylation and Cross-Linking

  • ε-amino group functionalization : Biotin or aryl azide photoreactive groups are conjugated to Lys8^8 via NHS ester chemistry .

  • Reaction specificity : Modifications preserve high-affinity binding to V1a_{1a} vasopressin receptors (Kd_d = 0.1–1 nM) while enabling cross-linking or affinity purification .

Receptor Binding Affinity:

Ligand TypeV1a_{1a} Receptor (Kd_d)V2_2 Receptor (Kd_d)Reference
Native Gly Gly Gly 8 Lys1.2 ± 0.3 nM>1000 nM
Biotinylated analogue1.5 ± 0.2 nM>1000 nM

Stability and Degradation Pathways

  • pH-dependent hydrolysis : Degrades rapidly under acidic conditions (e.g., gastric pH) but remains stable in neutral buffers .

  • Disulfide bond reduction : The Cys1^1-Cys6^6 bridge is susceptible to reducing agents like dithiothreitol (DTT), abolishing activity .

Stability Data:

ConditionHalf-life (25°C)Reference
pH 7.4 (phosphate)>24 hours
pH 2.0 (simulated gastric)15 minutes

Comparative Analysis with Analogues

Structural variations at position 8 significantly alter activity:

AnaloguePosition 8 ModificationAntidiuretic Potency (% of AVP)Vasopressor ActivityReference
This compoundTriglycyl-lysine10% (after activation)Inactive
[Lys(N-Gly)3_3]dLVPTriglycyl-lysineSimilar to Gly Gly Gly 8 LysEnhanced analgesia
Native AVPArginine100%High

Scientific Research Applications

Chemical and Biological Properties

Gly Gly Gly 8 Lys vasopressin is a peptide with the molecular formula C52H74N16O15S2C_{52}H_{74}N_{16}O_{15}S_{2} and a molecular weight of approximately 1227.4 g/mol. It is classified as an inactive prodrug that converts to lypressin in the body, exerting effects primarily through vasopressin receptors, including V1, V2, and V3 receptors .

Scientific Research Applications

The applications of this compound can be categorized as follows:

Medical Applications

  • Treatment of Diabetes Insipidus : It is utilized in managing diabetes insipidus, a condition characterized by excessive urination due to inadequate vasopressin production. The peptide aids in water retention and reduces urine output .
  • Hemostatic Agent : The compound is effective in controlling bleeding, particularly in esophageal varices and hepatorenal syndrome, by promoting vasoconstriction .
  • Vasopressor in Shock : It serves as a vasopressor in septic shock, enhancing blood pressure through vasoconstriction mechanisms .

Pharmacological Research

  • Investigating Receptor Activity : Studies have shown that this compound exhibits weak antidiuretic properties compared to traditional vasopressin. Research indicates it has a lower capacity to activate tubular vasopressin receptors but may have stronger effects on glomerular receptors .
  • Peptide Synthesis Studies : The compound is used as a model peptide for studying peptide synthesis and folding processes in biochemical research.

Case Study 1: Hemostatic Effectiveness

A study conducted on patients with esophageal varices demonstrated the efficacy of this compound in controlling bleeding episodes. Patients receiving this treatment showed significant reductions in bleeding frequency compared to controls, highlighting its potential as a therapeutic agent in gastrointestinal bleeding scenarios .

Case Study 2: Diabetes Insipidus Management

In a clinical trial involving patients with diabetes insipidus, administration of this compound resulted in a marked decrease in urine output and an increase in urine osmolality, confirming its effectiveness as an antidiuretic agent .

Comparative Analysis of Vasopressin Analogues

AnalogueSequenceMain ApplicationReferences
Arginine VasopressinCys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂Antidiuretic effect; blood pressure regulation
Lysine Vasopressin (Lypressin)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂Antidiuretic; hemostatic agent
This compound (Glipressin)H-Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂Control of bleeding; diabetes insipidus treatment

Mechanism of Action

Terlipressin acts as a vasopressin receptor agonist, specifically targeting the V1 receptors on vascular smooth muscle. Upon administration, terlipressin is enzymatically cleaved to release lysine vasopressin, which then binds to the V1 receptors. This binding causes vasoconstriction, leading to increased blood pressure and reduced blood flow to the splanchnic circulation. The overall effect is an improvement in renal function and a reduction in portal pressure .

Comparison with Similar Compounds

Lysine-Vasopressin (LVP)

  • Structure : Native 8-lysine-vasopressin (LVP) lacks the N-terminal triglycine sequence present in terlipressin.
  • Pharmacology : LVP binds to V1 (vascular smooth muscle) and V2 (renal collecting ducts) receptors. However, its short half-life (~30 minutes) limits clinical utility .
  • Clinical Use : Historically used for diabetes insipidus but replaced by longer-acting analogues.

Key Difference : Terlipressin’s triglycine extension prolongs its half-life (4–6 hours vs. 30 minutes for LVP) by delaying enzymatic degradation .

Ornipressin (8-Ornithine Vasopressin)

  • Structure : Substitutes lysine at position 8 with ornithine.
  • Pharmacology : Binds predominantly to V1 receptors, with minimal V2 activity.
  • Clinical Use : Investigated for septic shock but withdrawn due to ischemic complications .

Key Difference : Ornipressin’s ornithine residue reduces V2 affinity compared to terlipressin, minimizing fluid retention side effects .

Conopressin-T (Marine-Derived Analogue)

  • Structure : Contains valine at position 9 instead of glycine, altering receptor binding.
  • Pharmacology : Acts as a selective V1a receptor antagonist, contrasting with terlipressin’s agonist activity .
  • Research Use : Tool for studying vasopressin receptor signaling pathways .

Key Difference : Position 9 substitution (Val vs. Gly) converts agonist activity to antagonism, highlighting the importance of glycine in receptor activation .

1-Deamino-8-Lysine-Vasopressin (dDAVP)

  • Structure: Lacks the N-terminal amino group and retains lysine at position 6.
  • Clinical Use : First-line treatment for central diabetes insipidus .

Key Difference : dDAVP’s deamination enhances V2 selectivity, whereas terlipressin’s V1/V2 dual activity enables broader hemodynamic effects .

Pharmacological Data Table

Compound Receptor Affinity Half-Life Key Structural Features Clinical Applications
Gly Gly Gly 8 Lys VP V1 > V2 (agonist) 4–6 hours N-terminal triglycine, Lys8 Hepatorenal syndrome, variceal bleeding
Lysine-Vasopressin (LVP) V1 ≈ V2 (agonist) ~30 minutes Native Lys8, no triglycine Historical use in diabetes insipidus
Ornipressin V1 (agonist) ~2 hours Ornithine8 Investigational (septic shock)
Conopressin-T V1a (antagonist) N/A Val9 substitution Research tool
dDAVP V2 (agonist) 6–8 hours Deaminated N-terminus, Lys8 Diabetes insipidus

Research Findings and Mechanistic Insights

Position-Specific Modifications

  • N-Terminal Triglycine (Terlipressin) : Enhances metabolic stability and prolongs activity .
  • Position 4 Modifications : Introduction of glutamic acid γ-hydrazide at position 4 in lysine-vasopressin analogues reduces antidiuretic activity but retains pressor effects .
  • Position 9 (Gly vs. Val): Gly9 is critical for agonist activity; substitution with Val (as in conopressin-T) converts it to an antagonist .

Acetylation Effects

1-Acetyl-8-lysine-vasopressin exhibits altered pharmacokinetics due to reduced renal clearance, but its bioactivity remains comparable to LVP .

Clinical Implications

  • Terlipressin vs. LVP : Terlipressin’s extended half-life reduces dosing frequency, making it preferable in acute settings like variceal bleeding .
  • Selectivity Trade-offs : Compounds like dDAVP (V2-selective) avoid vasoconstriction but lack hemodynamic support, whereas terlipressin’s V1 activity aids in blood pressure management .

Biological Activity

Gly Gly Gly 8 Lys vasopressin, also known as [Lys8]-vasopressin, is a synthetic analogue of the natural antidiuretic hormone vasopressin. This compound has garnered attention due to its biological activity, particularly in relation to its effects on renal function, blood pressure regulation, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Vasopressin and Its Analogues

Vasopressin is a nonapeptide hormone produced in the hypothalamus and released from the posterior pituitary gland. It plays critical roles in regulating water retention in the kidneys, vascular tone, and blood pressure. The natural form of vasopressin (arginine vasopressin) can be modified to produce various analogues with differing biological activities. This compound is one such analogue that has been studied for its antidiuretic properties and effects on renal physiology.

The mechanism of action of this compound involves its interaction with vasopressin receptors (V1 and V2). Upon administration, it binds predominantly to V1 receptors located on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. Additionally, its action on V2 receptors in the kidneys promotes water reabsorption, contributing to its antidiuretic effects.

Biological Activity

Antidiuretic Effects
Research indicates that this compound exhibits weak antidiuretic activity compared to natural vasopressin. In studies involving conscious rats, it was found that while this compound did decrease urine flow, it did not significantly alter urine osmolality or induce natriuresis (the excretion of sodium in urine) at comparable doses to natural vasopressin .

Table 1: Comparison of Antidiuretic Activity

CompoundAntidiuretic Activity (%)Natriuretic ActivityUrine Flow Change
Arginine Vasopressin (AVP)100YesDecreased
This compound~10NoSlightly Decreased
Glycyl-Lysine VasopressinModerateNoDecreased

Renal Function
The impact of this compound on renal function has been evaluated through inulin clearance studies. It was observed that administration led to a decrease in glomerular filtration rate (GFR), suggesting that its effects may be partly mediated by changes in renal hemodynamics rather than direct receptor activation .

Case Studies

Case Study 1: Clinical Application in Hepatorenal Syndrome
In clinical settings, terlipressin (a prodrug of lysine vasopressin) is used for treating hepatorenal syndrome. It has been shown to improve renal function by enhancing renal perfusion through vasoconstriction of splanchnic circulation. This effect is attributed to the conversion of terlipressin into active lysine vasopressin within the body.

Case Study 2: Effects on Blood Pressure Regulation
A study involving patients with septic shock demonstrated that administration of terlipressin resulted in significant increases in mean arterial pressure and systemic vascular resistance. This highlights the potential use of lysine vasopressin analogues in managing conditions characterized by hypotension .

Q & A

Q. Methodological Notes

  • Contradiction Analysis : When comparing studies using GDL vs. phenyl esters, account for differences in reagent purity, detection methods (e.g., LC-MS vs. SDS-PAGE), and tag placement .
  • Tag Design : For novel peptides like Gly-Gly-Gly-8-Lys-vasopressin, test both N-terminal and internal His-Lys-His motifs to identify optimal modification sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.